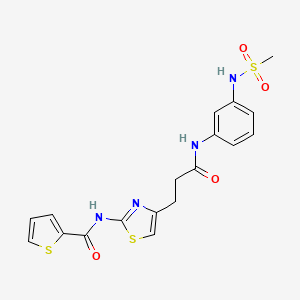
N-(4-(3-((3-(methylsulfonamido)phenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(3-((3-(methylsulfonamido)phenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound featuring a thiophene carboxamide moiety, which is notable for its significant roles in various chemical, biological, and medicinal applications.
Applications De Recherche Scientifique
N-(4-(3-((3-(methylsulfonamido)phenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide finds applications in:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Utilized in the study of enzyme inhibition and protein interactions.
Medicine: : Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: : Employed in the development of specialty polymers and materials with unique electronic properties.
Mécanisme D'action
Target of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets, leading to a range of effects . For instance, some thiazole derivatives have been found to have antibacterial activity, potentially by interacting with bacterial cell membranes .
Biochemical Pathways
Thiazole derivatives are known to interact with a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been reported to have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially influence the action of thiazole derivatives .
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-((3-(methylsulfonamido)phenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps. These steps may include:
Formation of the Thiophene Carboxamide Core: : This core can be synthesized by reacting 2-thiophenecarboxylic acid with suitable amines under dehydrating conditions.
Incorporation of the Thiazole Ring: : The thiazole ring can be integrated through a cyclization reaction involving a thiourea derivative and alpha-haloketone or alpha-haloesters.
Attachment of the Methylsulfonamido Phenyl Group: : This involves an amide coupling reaction between a methylsulfonamido phenyl derivative and the previously synthesized thiazole-thiophene intermediate.
Reaction conditions generally include the use of catalysts (e.g., palladium or copper), solvents (e.g., DMF, DMSO), and temperature control.
Industrial Production Methods
In industrial settings, the production methods are scaled up with optimizations for yield and purity. This includes:
Continuous Flow Reactors: : Enhancing reaction rates and product consistency.
Process Analytical Technology (PAT): : Monitoring reaction parameters in real-time for quality control.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings, forming sulfoxide or sulfone derivatives.
Reduction: : The carbonyl and nitro functional groups are reducible to alcohols or amines using reducing agents like lithium aluminum hydride (LAH) or hydrogenation catalysts.
Substitution Reactions: : Electrophilic substitution reactions can occur at the aromatic rings, with common reagents like halogens, sulfonyl chlorides, and nitro compounds.
Common Reagents and Conditions
Oxidation: : Manganese dioxide (MnO2) or potassium permanganate (KMnO4).
Reduction: : Sodium borohydride (NaBH4) or palladium on carbon (Pd/C).
Substitution: : Halogenating agents (e.g., N-bromosuccinimide, NBS), sulfonyl chlorides for sulfonation.
Major Products Formed
Oxidized Derivatives: : Sulfoxides, sulfones.
Reduced Products: : Alcohols, amines.
Substituted Products: : Halogenated derivatives, sulfonated compounds.
Comparaison Avec Des Composés Similaires
N-(4-(3-((3-(methylsulfonamido)phenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide stands out for its unique structural features and functional versatility. Similar compounds include:
Thiazole Derivatives: : Compounds with similar thiazole rings but different substituents.
Thiophene Carboxamides: : Molecules with variations in the carboxamide and phenyl groups.
These comparisons highlight the specific applications and unique properties of each compound, making this compound a compound of significant interest.
Conclusion
This compound is a complex and versatile compound with a wide range of applications in various fields. Its unique structure allows for diverse chemical reactions and significant potential in scientific research.
Would you like to delve into a specific section further?
Propriétés
IUPAC Name |
N-[4-[3-[3-(methanesulfonamido)anilino]-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S3/c1-29(25,26)22-13-5-2-4-12(10-13)19-16(23)8-7-14-11-28-18(20-14)21-17(24)15-6-3-9-27-15/h2-6,9-11,22H,7-8H2,1H3,(H,19,23)(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXVZXLKCICVHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
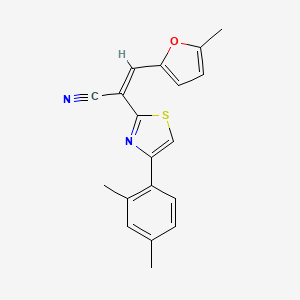
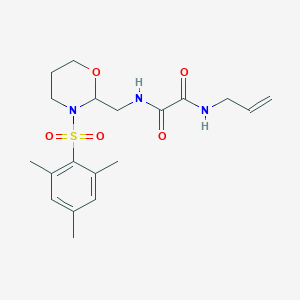

![1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B2913365.png)
![N-cyclopentyl-N-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2913367.png)
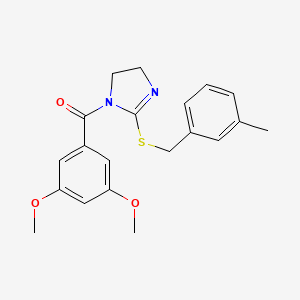
![N-(4-fluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2913370.png)
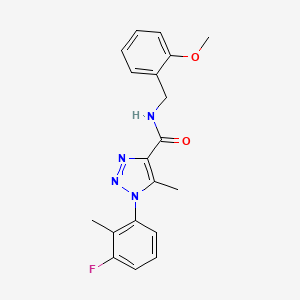
![4-[(4-isopropylbenzyl)oxy]-N-(3-pyridinylmethyl)benzenecarboxamide](/img/structure/B2913372.png)
![12-(5-Methyl-1,2-oxazole-3-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene](/img/structure/B2913375.png)


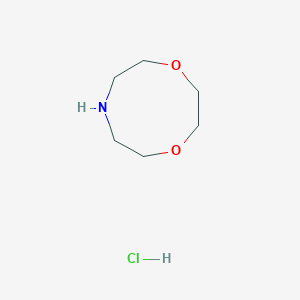
![13-chloro-5-(2-methyl-1,3-thiazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2913385.png)
